molecular formula C16H23O6P B14226333 4-(Diethoxyphosphoryl)but-2-en-1-yl 4-methoxybenzoate CAS No. 828268-13-9

4-(Diethoxyphosphoryl)but-2-en-1-yl 4-methoxybenzoate

Cat. No.: B14226333
CAS No.: 828268-13-9
M. Wt: 342.32 g/mol
InChI Key: MDHPVEHHODJKGR-UHFFFAOYSA-N
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Description

4-(Diethoxyphosphoryl)but-2-en-1-yl 4-methoxybenzoate is an organophosphorus compound with the molecular formula C16H23O6P. This compound is known for its unique chemical structure, which includes a diethoxyphosphoryl group and a methoxybenzoate moiety. It is used in various scientific research applications due to its versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Diethoxyphosphoryl)but-2-en-1-yl 4-methoxybenzoate typically involves the reaction of 4-methoxybenzoic acid with diethyl phosphite and an appropriate alkene under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, and the reaction is carried out in large reactors to produce significant quantities of the compound. The product is then purified using standard industrial purification techniques, such as distillation and recrystallization .

Chemical Reactions Analysis

Types of Reactions

4-(Diethoxyphosphoryl)but-2-en-1-yl 4-methoxybenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(Diethoxyphosphoryl)but-2-en-1-yl 4-methoxybenzoate is used in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 4-(Diethoxyphosphoryl)but-2-en-1-yl 4-methoxybenzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The diethoxyphosphoryl group plays a crucial role in the compound’s reactivity and interaction with biological molecules .

Comparison with Similar Compounds

Similar Compounds

    4-(Diethoxyphosphoryl)but-2-en-1-yl 4-methoxybenzoate: Known for its unique combination of diethoxyphosphoryl and methoxybenzoate groups.

    4-(Diethoxyphosphoryl)but-2-en-1-yl 4-hydroxybenzoate: Similar structure but with a hydroxy group instead of a methoxy group.

    4-(Diethoxyphosphoryl)but-2-en-1-yl 4-chlorobenzoate: Contains a chlorine atom instead of a methoxy group.

Uniqueness

This compound is unique due to its specific chemical structure, which imparts distinct reactivity and properties. The presence of both diethoxyphosphoryl and methoxybenzoate groups allows for a wide range of chemical reactions and applications, making it a valuable compound in scientific research .

Properties

CAS No.

828268-13-9

Molecular Formula

C16H23O6P

Molecular Weight

342.32 g/mol

IUPAC Name

4-diethoxyphosphorylbut-2-enyl 4-methoxybenzoate

InChI

InChI=1S/C16H23O6P/c1-4-21-23(18,22-5-2)13-7-6-12-20-16(17)14-8-10-15(19-3)11-9-14/h6-11H,4-5,12-13H2,1-3H3

InChI Key

MDHPVEHHODJKGR-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(CC=CCOC(=O)C1=CC=C(C=C1)OC)OCC

Origin of Product

United States

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